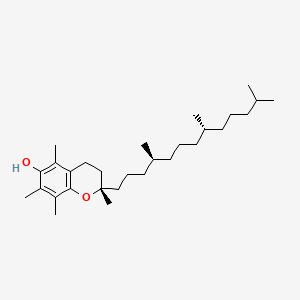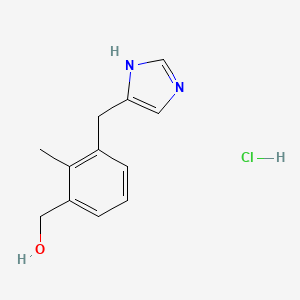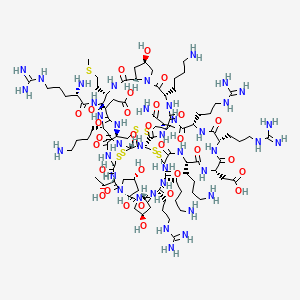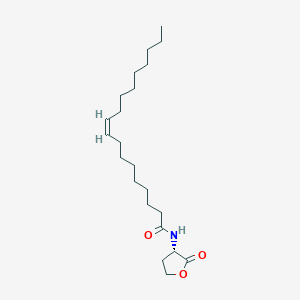
1,4-Dimethyl-2-(4-phenylbutoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an organic compound with the molecular formula C18H22O and a molecular weight of 254.37 g/mol . It is also known by its alternate name, 4-Phenyl-1-(2,5-xylyloxy)butane . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene typically involves the reaction of 1,4-dimethylbenzene with 4-phenylbutanol in the presence of a strong acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the aromatic ring to form the ether linkage . The reaction conditions generally include:
Temperature: 100-150°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: 1,4-dimethylbenzene and 4-phenylbutanol
Catalyst: Acidic ion-exchange resin
Temperature: 120-140°C
Pressure: 1-2 atm
Solvent: Toluene
Reaction Time: 6-8 hours
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2-(4-phenylbutoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 1,4-dimethyl-2-(4-phenylbutoxy)benzoic acid.
Reduction: Formation of 1,4-dimethyl-2-(4-phenylbutoxy)benzyl alcohol.
Substitution: Formation of halogenated derivatives like 1,4-dimethyl-2-(4-phenylbutoxy)-3-chlorobenzene.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2-(4-phenylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dimethyl-2-(4-phenylbutyl)benzene
- 1,4-Dimethyl-2-(4-phenylbutoxy)benzene
- 1,4-Dimethyl-2-(4-phenylbutanoyl)benzene
Uniqueness
This compound is unique due to its specific ether linkage, which imparts distinct chemical and physical properties. This compound exhibits higher stability and lower reactivity compared to its analogs with different functional groups. Additionally, its specific structure allows for targeted interactions with biological molecules, making it valuable in biochemical research .
Propiedades
IUPAC Name |
1,4-dimethyl-2-(4-phenylbutoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-15-11-12-16(2)18(14-15)19-13-7-6-10-17-8-4-3-5-9-17/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVBBAUMCHXVGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500904-64-3 |
Source


|
| Record name | 1,4-Dimethyl-2-(4-phenylbutoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500904643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94B94M38J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)


![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)



